molecular formula C18H24N2O3S B2524404 (Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate CAS No. 905781-38-6

(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate

Cat. No. B2524404
CAS RN: 905781-38-6
M. Wt: 348.46
InChI Key: QIXBKKQYKLBBRH-HNENSFHCSA-N
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Description

(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of compounds closely related to "(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate" involves a series of chemical reactions including oxidation, bromination, and cyclic condensation. For instance, the preparation of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate from ethyl acetoacetate through these steps achieved a total yield of up to 54% (Wang Li, 2007). This indicates a complex but efficient pathway for synthesizing thiazole derivatives, which might be applicable to the target compound.

Heterocyclic Compound Synthesis

The chemical framework of the target compound suggests its utility in the synthesis of heterocyclic compounds. A related example includes the creation of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate as a novel reagent for synthesizing heteroaryl substituted β-amino- α,β-unsaturated amino acid derivatives and fused heterocyclic systems (Gorazd Soršak et al., 1995). This showcases the versatility of thiazolyl acetate derivatives in constructing complex molecular architectures.

Process Optimization

In the realm of process chemistry, optimizing the synthesis of structurally similar compounds like Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate has led to simplified procedures and reduced production costs, with yields reaching 70.8% (L. Jing, 2003). This highlights the potential for refining the synthetic pathway of the target compound to enhance its practicality and economic viability for research applications.

Molecular Modification and Applications

Thiazolyl acetate derivatives have been explored for their potential in various applications, such as the development of novel chalcone derivative compounds with nonlinear optical absorption properties, indicating potential uses in optical device applications (K. Rahulan et al., 2014). This suggests that the target compound could be investigated for similar applications, given its related structural framework.

properties

IUPAC Name

ethyl 2-[2-(2,4-dimethylphenyl)imino-3-(3-hydroxypropyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-4-23-17(22)11-15-12-24-18(20(15)8-5-9-21)19-16-7-6-13(2)10-14(16)3/h6-7,10,12,21H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBKKQYKLBBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=C(C=C(C=C2)C)C)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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